Introduction: The Strategic Importance of Substituted Benzophenones in Modern Chemistry
Introduction: The Strategic Importance of Substituted Benzophenones in Modern Chemistry
An In-depth Technical Guide to 2-Fluoro-2'-methoxybenzophenone (CAS 890098-05-2)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Substituted benzophenones are a class of diaryl ketones that serve as a cornerstone in various scientific disciplines, including medicinal chemistry, materials science, and photochemistry.[1] Their rigid diaryl structure provides a versatile scaffold that can be functionalized to modulate electronic properties, conformational preferences, and biological activity.[2] The introduction of specific substituents, such as fluorine and methoxy groups, allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[3][4] 2-Fluoro-2'-methoxybenzophenone is a prime example of a strategically designed molecule, incorporating a fluorine atom, known for its ability to enhance metabolic resistance and binding interactions, and a methoxy group, which can influence conformation and electronic properties. This guide provides an in-depth technical overview of 2-Fluoro-2'-methoxybenzophenone, from its synthesis and characterization to its potential applications and safety considerations, offering a valuable resource for professionals in drug discovery and chemical research.
Molecular Structure and Physicochemical Properties
2-Fluoro-2'-methoxybenzophenone possesses a unique structural arrangement where the fluorine and methoxy groups are positioned on adjacent phenyl rings in the ortho positions relative to the ketone linker. This substitution pattern is expected to induce significant steric and electronic effects, influencing the molecule's overall conformation and reactivity.
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 890098-05-2 | N/A |
| Molecular Formula | C₁₄H₁₁FO₂ | Calculated |
| Molecular Weight | 230.24 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Based on similar benzophenone derivatives[5] |
| Melting Point | Expected to be in the range of 30-50 °C | Based on the melting point of 2-methoxybenzophenone (33-39°C)[5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexane); insoluble in water. | General solubility of benzophenones |
| logP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 3-4 | The presence of a fluorine atom generally increases lipophilicity[4] |
Strategic Synthesis of 2-Fluoro-2'-methoxybenzophenone
The synthesis of unsymmetrically substituted benzophenones like 2-Fluoro-2'-methoxybenzophenone can be approached through several established synthetic methodologies. The choice of route often depends on the availability of starting materials, desired scale, and regiochemical control. Two of the most powerful and versatile methods are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.
Friedel-Crafts Acylation: A Classic Approach
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[6] In the context of 2-Fluoro-2'-methoxybenzophenone, a logical approach would involve the reaction of 2-fluoroanisole with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.
Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).[7] The suspension is cooled to 0-5 °C in an ice bath.
-
Addition of Reactants: A solution of 2-methoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension. Following this, 2-fluoroanisole (1.0-1.2 equivalents) is added dropwise, maintaining the temperature below 10 °C to control the exothermic reaction.[7]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-16 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 2-Fluoro-2'-methoxybenzophenone.
Suzuki-Miyaura Cross-Coupling: A Modern Alternative
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds, particularly for the synthesis of biaryl systems.[8][9] This approach offers excellent functional group tolerance and often proceeds under milder conditions than Friedel-Crafts acylation.[10] For the synthesis of 2-Fluoro-2'-methoxybenzophenone, this would involve the coupling of a suitable arylboronic acid with an aryl halide, followed by oxidation of an intermediary functional group.
Synthetic Workflow: Suzuki-Miyaura Coupling Approach
Caption: Synthetic workflow for 2-Fluoro-2'-methoxybenzophenone via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
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Reaction Setup: To a solution of 2-methoxybromobenzene (1.0 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) are added 2-fluorophenylboronic acid (1.1-1.5 equivalents) and a base such as sodium carbonate or potassium phosphate (2.0-3.0 equivalents).[9][10]
-
Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, is added to the mixture.
-
Reaction Progression: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 60 to 100 °C for several hours, with progress monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude 2-fluoro-2'-methoxybiphenyl is then purified by column chromatography.
-
Subsequent Oxidation: The purified biphenyl intermediate would then need to be converted to the final benzophenone product. This could be achieved through a Friedel-Crafts acylation with an appropriate acylating agent, followed by any necessary deprotection steps, or through direct oxidation if a suitable precursor containing a benzylic methylene or alcohol group was synthesized.
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation of 2-Fluoro-2'-methoxybenzophenone relies on a combination of standard spectroscopic techniques. The predicted spectral data are based on the known effects of fluoro and methoxy substituents on the benzophenone scaffold.
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons would appear in the range of δ 6.8-8.0 ppm. The protons on the methoxy-substituted ring are expected to be more shielded (further upfield) than those on the fluoro-substituted ring. The methoxy group itself would present as a singlet at approximately δ 3.8-4.0 ppm. Due to the ortho-substitution on both rings, complex splitting patterns (doublets, triplets, and multiplets) are expected for the aromatic protons. |
| ¹³C NMR | The carbonyl carbon is expected to resonate in the downfield region, around δ 195-200 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). The carbon of the methoxy group will appear around δ 55-60 ppm. Aromatic carbons will be observed in the range of δ 110-165 ppm. |
| IR Spectroscopy | A strong, characteristic carbonyl (C=O) stretching band is expected between 1650 and 1670 cm⁻¹.[11] The presence of C-F stretching vibrations will be observed in the range of 1100-1300 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be seen in the 1450-1600 cm⁻¹ region.[12] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 230.24. Characteristic fragmentation patterns for benzophenones would include the loss of the phenyl and substituted phenyl groups. |
| UV-Vis Spectroscopy | Benzophenones typically exhibit two main absorption bands: a strong π→π* transition around 250 nm and a weaker n→π* transition at longer wavelengths, often above 300 nm.[13][14] The exact positions of these bands will be influenced by the electronic effects of the fluoro and methoxy substituents. |
Potential Applications in Drug Discovery and Beyond
The unique combination of a fluorine atom and a methoxy group in the 2-Fluoro-2'-methoxybenzophenone scaffold suggests several potential applications, particularly in the realm of medicinal chemistry.
-
Scaffold for Bioactive Molecules: The benzophenone core is a well-established "privileged scaffold" in drug discovery, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
-
Modulation of Pharmacokinetic Properties: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase lipophilicity, potentially improving membrane permeability.[3][4]
-
Fine-Tuning of Receptor Binding: The electronic properties of the fluorine and methoxy groups can influence the molecule's ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions.
-
Photochemical Applications: Benzophenone and its derivatives are well-known photosensitizers and are used as photoinitiators in polymerization reactions.[15] The electronic perturbations from the substituents in 2-Fluoro-2'-methoxybenzophenone could modulate its photochemical properties for specialized applications.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[16]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[17]
-
If swallowed: Rinse mouth and seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion: A Versatile Building Block with Significant Potential
2-Fluoro-2'-methoxybenzophenone represents a valuable and strategically designed chemical entity. Its synthesis can be achieved through robust and well-established organic reactions, and its structure can be unequivocally confirmed by standard spectroscopic methods. The presence of both a fluorine atom and a methoxy group on the benzophenone scaffold imparts a unique set of physicochemical properties that make it an attractive building block for the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand, synthesize, and utilize this promising compound in their scientific endeavors.
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